molecular formula C₂₈H₃₇D₆NaO₄S B1158406 Vitamin D2-d6 Sulfate Sodium Salt

Vitamin D2-d6 Sulfate Sodium Salt

Cat. No.: B1158406
M. Wt: 504.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin D2-d6 Sulfate Sodium Salt is a deuterium-labeled isotopologue of ergocalciferol (Vitamin D2) sulfate, where six hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Vitamin D2 and its sulfated metabolites in biological matrices such as serum, plasma, and food products . The deuterium labeling minimizes interference from endogenous Vitamin D2, enhancing analytical accuracy by providing a distinct mass shift during detection .

Key specifications include:

  • Isotopic Purity: ≥97% deuterium incorporation .
  • Chemical Purity: ≥98% .
  • Applications: Food safety testing, clinical diagnostics, and pharmacokinetic studies .

Properties

Molecular Formula

C₂₈H₃₇D₆NaO₄S

Molecular Weight

504.73

Synonyms

(3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol-d6 Hydrogen Sulfate;  Ergocalciferol-d6 Hydrogen Sulfate;  Vitamin D2-d6 3β-Sulfate;  Vitamin D2-d6 Sulfate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Vitamin D2-d6 Sulfate Sodium Salt is differentiated from analogs by its ergocalciferol backbone (plant-derived Vitamin D2) and deuterium labeling. Key comparisons include:

Vitamin D2 Sulfate Sodium Salt (Non-Deuterated)
  • Structure : Identical backbone but lacks deuterium.
  • CAS Number : 1784-46-9 .
  • Purity : ≥97% .
  • Role : Used as a reference standard but lacks isotopic distinction for internal standardization .
Vitamin D3-d6 Sulfate Sodium Salt
  • Structure : Based on cholecalciferol (animal-derived Vitamin D3) with six deuterium atoms.
  • Catalog Number : S14189-0.1 .
  • Isotopic Purity : ≥98% .
  • Applications : Quantifies Vitamin D3 metabolites in human serum, which are more bioactive than D2 metabolites .
25-Hydroxyvitamin D2-d3 Sulfate Sodium Salt
  • Structure : Deuterated 25-hydroxylated metabolite of Vitamin D2.
  • CAS Number : 1217467-39-4 .
  • Isotopic Purity : ≥98% .
  • Applications : Measures 25-hydroxyvitamin D2 sulfate, a key biomarker for vitamin D status in clinical assays .

Isotopic Labeling and Analytical Performance

Deuterium labeling positions and counts influence detection sensitivity:

  • d6 vs. d3 Labeling: A higher deuterium count (d6) provides a greater mass shift (6 Da vs. 3 Da), reducing background noise in MS detection .
  • Isotopic Purity : ≥97–98% ensures minimal interference from unlabeled analogs .

Metabolic and Functional Comparisons

  • Vitamin D2 vs. D3 Backbones :

    • Vitamin D2 metabolites (e.g., 25-hydroxyvitamin D2 sulfate) exhibit lower binding affinity to vitamin D-binding protein (DBP) compared to D3 metabolites, affecting their serum half-life and detection thresholds .
    • In supplementation studies, Vitamin D2 produces shorter-lived metabolites, necessitating distinct analytical standards for accurate tracking .
  • Sulfated vs. Free Forms :

    • Sulfated forms are more water-soluble and prevalent in circulation, making them critical targets for assessing vitamin D bioavailability .

Commercial Availability and Formulations

Compound CAS Number Isotopic Content Purity Catalog Numbers (Suppliers) Formulation
This compound - ≥97% ≥98% TRC V676032, BYTR-V676032 Ethanol solution (100 µg/mL)
Vitamin D3-d6 Sulfate Sodium Salt - ≥98% ≥97% S14189-0.1 Ethanol solution
25-Hydroxyvitamin D3-d6 Sulfate 99447-30-0 ≥97% ≥98% S14188-0.1 Lyophilized powder

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.